Sodium 7-hydroxynaphthalene-1-sulphonate is an organic compound characterized by its chemical formula . It appears as a pale yellow to pale green solid and is soluble in water and alcohols. This compound is a sodium salt derived from 7-hydroxynaphthalene-1-sulfonic acid, which is known for its applications in various chemical processes and industries, particularly in dye manufacturing and as a reagent in organic synthesis.
Research indicates that sodium 7-hydroxynaphthalene-1-sulphonate exhibits biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its potential effects on lipid metabolism and its interactions with biological membranes. The compound's ability to modulate biological processes makes it of interest in pharmacological research, although specific therapeutic applications remain under investigation.
The synthesis of sodium 7-hydroxynaphthalene-1-sulphonate typically involves the following steps:
Sodium 7-hydroxynaphthalene-1-sulphonate finds applications in various fields:
Studies on sodium 7-hydroxynaphthalene-1-sulphonate have revealed its interactions with various biological molecules, including proteins and lipids. Its role as an enzyme inhibitor suggests potential applications in drug development aimed at modulating specific biochemical pathways. Further research into its interactions could lead to insights into its mechanism of action and potential therapeutic uses.
Sodium 7-hydroxynaphthalene-1-sulphonate shares structural similarities with several other compounds, including:
Sodium 7-hydroxynaphthalene-1-sulphonate is unique due to its specific hydroxylation position on the naphthalene ring, which influences its reactivity and biological activity compared to other similar compounds. Its distinct chemical properties make it suitable for specialized applications, particularly in dye production and biochemical research.
The synthesis of sodium 7-hydroxynaphthalene-1-sulphonate involves the direct sulfonation of 2-naphthol using concentrated sulfuric acid under controlled conditions [1]. This electrophilic aromatic substitution reaction follows a well-established mechanism where the sulfonic acid group replaces a hydrogen atom on the naphthalene ring system [2].
The reaction mechanism proceeds through the formation of an arenium ion intermediate, where the electrophile (sulfonic acid group) attacks the 1-position of the 2-naphthol molecule [3]. The presence of the hydroxyl group at the 7-position (relative to the sulfonic acid group) influences the regioselectivity and reaction kinetics significantly [4]. Under optimal conditions, 7-hydroxynaphthalene-1-sulphonic acid is prepared by sulfonation of 2-naphthol with 98% sulfuric acid at low temperature [1].
The sulfonation process requires precise control of multiple reaction parameters to achieve optimal yield and selectivity. Temperature control is critical, as the reaction typically proceeds at temperatures ranging from 80°C to 100°C when using 2-naphthol as the starting material [1] [4]. The use of 98% concentrated sulfuric acid ensures sufficient sulfonating power while minimizing side reactions [5].
The following table presents the optimized reaction conditions for the sulfonation of 2-naphthol:
| Parameter | Optimal Value | Alternative Range | Reference |
|---|---|---|---|
| Temperature | 80-100°C | 60-120°C | [1] [4] |
| Sulfuric Acid Concentration | 98% | 96-98% | [1] [5] |
| Reaction Time | 2-4 hours | 1-6 hours | [1] [4] |
| Molar Ratio (2-Naphthol:H₂SO₄) | 1:1.2 | 1:1.1-1.4 | [2] [5] |
| Pressure | Atmospheric | Atmospheric | [1] [4] |
The sulfonation mechanism involves the formation of sulfur trioxide as the active electrophile, which attacks the electron-rich aromatic system of 2-naphthol [6]. The hydroxyl group on the naphthalene ring activates the aromatic system toward electrophilic substitution, directing the incoming sulfonic acid group to specific positions [4]. The regioselectivity is influenced by both electronic and steric factors, with the 1-position being favored due to the activating effect of the hydroxyl group at the 7-position [1].
Temperature plays a crucial role in determining the product distribution and reaction rate. At lower temperatures (60-80°C), the reaction proceeds more slowly but with higher selectivity for the desired 7-hydroxynaphthalene-1-sulphonic acid isomer [3] [1]. Higher temperatures (above 100°C) can lead to increased formation of disulfonic acid by-products and reduced selectivity [4].
Industrial production of sodium 7-hydroxynaphthalene-1-sulphonate employs continuous and batch processes designed to maximize efficiency, yield, and product quality [7] [8]. Modern industrial facilities utilize specialized reactor systems capable of handling the corrosive nature of concentrated sulfuric acid while maintaining precise temperature and mixing control [9].
Industrial sulfonation reactors are typically constructed from corrosion-resistant materials such as stainless steel or glass-lined steel to withstand the harsh acidic conditions [8] [9]. The reactor systems incorporate advanced temperature control mechanisms, including jacketed cooling systems and internal heat exchangers, to maintain optimal reaction temperatures throughout the process [7].
Two primary reactor configurations are employed in industrial settings:
Membrane Reactor Systems: These reactors utilize molten naphthalene derivatives that descend along tube walls while contacting sulfur trioxide gas, enabling instantaneous reaction with jacket cooling water controlling reaction temperature at 90-110°C [8]. The continuous transport of reactants to aging devices allows for isomerization temperature control at 150-180°C with isomerization times of 2 hours [8].
Tubular Reactor Systems: These systems process higher feed rates with improved efficiency, where molten naphthalene contacts imported sulfur trioxide gas with continuous reaction monitoring [8]. Temperature control through jacket cooling water maintains reaction temperatures at 90-110°C, while aging devices control isomerization at 150-180°C for 2-hour periods [8].
Industrial production operates at substantial scales to meet commercial demand. The following table summarizes typical production parameters for industrial-scale synthesis:
| Parameter | Membrane Reactor | Tubular Reactor | Reference |
|---|---|---|---|
| Feed Rate (kg/hr) | 6.3 naphthalene | 18.9 naphthalene | [8] |
| SO₃ Gas Concentration | 3.0 vol% | 5.0 vol% | [8] |
| Operating Pressure | 0.16 MPa | 0.16 MPa | [8] |
| Product Output (kg/hr) | 9.9 | 29.7 | [8] |
| Product Purity | 90% β-isomer | 92% β-isomer | [8] |
| By-products | α-isomer, polysulfonic acids | α-isomer, unreacted naphthalene | [8] |
Industrial facilities implement various optimization strategies to enhance production efficiency and product quality [9] [7]. These include recycling of mother liquors from crystallization processes, recovery of unreacted starting materials, and integration of purification steps within the production workflow [10] [9].
The neutralization process in industrial settings involves careful pH control using sodium hydroxide solutions, with typical neutralization proceeding through multiple stages to ensure complete conversion to the sodium salt [11] [12]. Temperature control during neutralization is maintained at 105°C for 15 minutes to ensure complete volatilization of sulfur dioxide, followed by pH adjustment to 7-8 using sodium hydroxide [11].
The purification of sodium 7-hydroxynaphthalene-1-sulphonate requires sophisticated separation techniques to remove impurities and achieve the high purity levels demanded for commercial applications [13] [14]. The crystallization process is particularly critical, as it determines both the purity and physical characteristics of the final product [15] [16].
The crystallization of sodium naphthalene sulfonates presents unique challenges due to the tendency of these compounds to form supersaturated solutions that resist spontaneous crystallization [13]. Surface-active agents are employed to initiate crystallization from supersaturated solutions, reducing supersaturation values from approximately 1.5 g/100 cc to less than 0.2 g/100 cc with comparatively short periods of stirring [13].
The crystallization process involves several critical steps:
Solution Preparation: The crude sulfonation mixture is first neutralized and concentrated to achieve the appropriate concentration for crystallization [14] [16]. Temperature control during this phase is essential to prevent premature crystallization or thermal degradation of the product [13].
Nucleation Control: Surface-active agents are added to supersaturated solutions to initiate controlled crystallization [13]. This approach provides predictable results and eliminates the inconsistent behavior typically observed with supersaturated naphthalene sulfonate solutions [13].
Crystal Growth Management: Cooling and agitation are employed as mechanical aids to complete the release of supersaturation in solutions [13]. The rate of cooling and degree of agitation directly influence crystal size distribution and purity [16].
Multiple purification techniques are employed sequentially to achieve the required purity levels for sodium 7-hydroxynaphthalene-1-sulphonate:
| Purification Method | Application | Operating Conditions | Efficiency | Reference |
|---|---|---|---|---|
| Sodium Chloride Precipitation | Separation of sodium salt | Common ion effect | High | [17] |
| Recrystallization from Water | General purification | 80-100°C | Good | [15] |
| Hot Filtration | Removal of insoluble impurities | 80-100°C | Effective for decolorization | [16] |
| Solvent Extraction | Recovery from aqueous phase | Tributyl phosphate/toluene 1:1 | Good recovery | [9] |
| Controlled Cooling | Crystal size management | Gradual cooling | Controlled crystal size | [13] |
Modern industrial facilities employ advanced purification techniques to achieve pharmaceutical and electronic-grade purity levels [18]. Adsorption using neutral alumina effectively removes sulfur-containing impurities, with the adsorbent added in amounts of 5 parts by mass or more relative to 100 parts by mass of the dihydroxynaphthalene, and stirring performed at temperatures of 0 to 150°C for 0.1 hours or more [18].
The solubility characteristics of sodium 7-hydroxynaphthalene-1-sulphonate in various solvent systems have been extensively studied to optimize purification processes [14]. Equilibrium solubility data in binary solvent mixtures, including sodium chloride-water, sodium sulfate-water, and ethanol-water systems at temperatures from 278.15 to 323.15 K, provide essential information for designing effective crystallization and purification protocols [14].
The final purification steps include comprehensive analytical testing to ensure product specifications are met [15] [18]. High-performance liquid chromatography is employed for quantitative evaluation of isomer distribution and purity assessment [19]. The purified sodium 7-hydroxynaphthalene-1-sulphonate typically achieves sulfur element content of 100 parts per million or less, with premium grades achieving 50 parts per million or less [18].
Single-crystal X-ray diffraction analysis provides fundamental insights into the molecular geometry and solid-state structure of sodium 7-hydroxynaphthalene-1-sulphonate. Although direct crystallographic data for the sodium salt is limited, comprehensive structural information has been obtained from the benzyltributylammonium salt analog, which contains the same 7-hydroxynaphthalene-1-sulfonate anion [1] [2].
The crystal structure reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [1]. The unit cell parameters demonstrate the three-dimensional arrangement of the molecular components, with cell dimensions of a = 19.8286(6) Å, b = 8.8549(2) Å, c = 16.7501(4) Å, and β = 104.7570(13)° [1]. These crystallographic parameters indicate a well-defined solid-state structure with good crystal quality, as evidenced by the refined R-factor of 0.080 [1].
The molecular conformation of the 7-hydroxynaphthalene-1-sulfonate anion exhibits planarity within the naphthalene ring system, consistent with the aromatic character of the bicyclic structure [1]. The sulfonate group maintains a tetrahedral geometry around the sulfur atom, with S—O bond lengths ranging from 1.436(3) to 1.461(3) Å [1]. The hydroxyl group at the 7-position demonstrates typical C—O bond characteristics with a length of 1.362(5) Å [1].
Key bond angles within the sulfonate group reveal the expected tetrahedral coordination, with O—S—O angles ranging from 112.13(16)° to 113.73(18)° [1]. The attachment of the sulfonate group to the naphthalene ring occurs through a S—C bond length of 1.762(3) Å, which is characteristic of aryl sulfonate compounds [1]. The naphthalene ring system maintains typical aromatic bond lengths and angles, with C—C bonds ranging from 1.361(6) to 1.440(5) Å [1].
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.8286(6) |
| b (Å) | 8.8549(2) |
| c (Å) | 16.7501(4) |
| β (°) | 104.7570(13) |
| Cell Volume (ų) | 2843.98(13) |
| R-factor | 0.080 |
The solid-state structure of sodium 7-hydroxynaphthalene-1-sulphonate is characterized by extensive hydrogen bonding networks that significantly influence its crystal packing and thermal stability [1]. The primary hydrogen bonding interaction occurs between the hydroxyl group at the 7-position of one anion and a sulfonate oxygen atom of a neighboring anion [1].
The most significant hydrogen bond forms a one-dimensional chain structure with the geometry O4—H4O⋯O1, where the donor-acceptor distance measures 2.729(3) Å [1]. The hydrogen bond parameters indicate a moderately strong interaction with D—H = 0.82 Å, H⋯A = 1.91 Å, and a nearly linear geometry with D—H⋯A angle of 173° [1]. This linear arrangement optimizes the electrostatic interaction between the hydrogen bond donor and acceptor.
The hydrogen bonding pattern creates a zigzag chain arrangement along the crystallographic c-axis [1]. This one-dimensional hydrogen bonding network contributes significantly to the thermal stability of the compound, as evidenced by the high melting point of 439 K for the benzyltributylammonium analog [1]. The chain structure represents an efficient packing arrangement that maximizes intermolecular interactions while minimizing steric hindrance.
The symmetry operation governing the hydrogen bonding interaction is described by the transformation x, −y+1/2, z+1/2, which generates the neighboring molecule that serves as the hydrogen bond acceptor [1]. This symmetry relationship ensures the propagation of the hydrogen bonding chain throughout the crystal structure.
Additional weaker intermolecular interactions complement the primary hydrogen bonding network. These include C—H⋯O contacts and π-π stacking interactions between aromatic rings [1]. The combination of strong hydrogen bonds and weaker secondary interactions creates a robust three-dimensional network that contributes to the compound's structural integrity and physical properties.
| Hydrogen Bond | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| O4—H4O⋯O1ⁱ | 0.82 | 1.91 | 2.729(3) | 173 |
The hydrogen bonding networks in sodium 7-hydroxynaphthalene-1-sulphonate derivatives have been shown to influence various physical properties beyond crystal stability [3]. These include mechanical properties, dissolution behavior, and thermal expansion characteristics. The understanding of hydrogen bonding patterns is crucial for predicting and controlling the solid-state behavior of this compound in various applications.
Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of sodium 7-hydroxynaphthalene-1-sulphonate. These computational studies reveal the fundamental electronic characteristics that govern the compound's chemical behavior and reactivity [4] [5] [6].
The frontier molecular orbitals analysis demonstrates that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the naphthalene ring system, with significant contributions from the hydroxyl group at the 7-position [6] [4]. The HOMO energy typically ranges from -6.0 to -5.5 eV for naphthalene sulfonate derivatives, indicating moderate electron-donating capability [7] [6]. The orbital distribution reflects the aromatic character of the naphthalene core and the electron-rich nature of the hydroxyl substituent.
The Lowest Unoccupied Molecular Orbital (LUMO) exhibits delocalization across the entire naphthalene framework, with notable contributions from the sulfonate group [6] [4]. LUMO energies for hydroxylated naphthalene sulfonates typically fall within the range of -1.5 to -1.0 eV [7]. The sulfonate group acts as an electron-withdrawing substituent, lowering the LUMO energy and enhancing the compound's electron-accepting properties.
The HOMO-LUMO energy gap, a critical parameter for chemical reactivity and stability, ranges from 4.0 to 5.0 eV for sodium 7-hydroxynaphthalene-1-sulphonate [7] [4]. This gap indicates moderate chemical stability while maintaining sufficient reactivity for various chemical transformations. The energy gap correlates with the compound's optical properties, including UV-visible absorption characteristics.
| Electronic Property | Value Range |
|---|---|
| HOMO Energy (eV) | -6.0 to -5.5 |
| LUMO Energy (eV) | -1.5 to -1.0 |
| HOMO-LUMO Gap (eV) | 4.0 to 5.0 |
| Dipole Moment (D) | 2.0 to 4.0 |
| Chemical Hardness (eV) | 2.0 to 2.5 |
Chemical hardness and softness parameters, derived from frontier orbital energies, provide insights into the compound's reactivity patterns [8] [9]. The calculated chemical hardness of approximately 2.0-2.5 eV indicates moderate resistance to electron transfer, while the corresponding softness values suggest balanced nucleophilic and electrophilic character [6].
The dipole moment calculations reveal significant polarity in the molecule, with values typically ranging from 2.0 to 4.0 Debye [10]. This polarity arises from the asymmetric distribution of electron density, particularly the influence of the hydroxyl and sulfonate functional groups. The dipole moment affects the compound's solubility behavior and intermolecular interactions in solution.
Polarizability calculations indicate the compound's response to external electric fields, with typical values ranging from 15 to 20 Ų for sodium 7-hydroxynaphthalene-1-sulphonate [10]. Higher polarizability correlates with enhanced intermolecular interactions and affects the compound's optical properties.
Natural Bond Orbital (NBO) analysis reveals the electronic delocalization patterns within the molecule [5]. Significant π→π* interactions occur within the naphthalene ring system, contributing to the compound's stability. The n→π* interactions involving the hydroxyl oxygen and sulfonate oxygens provide additional stabilization and influence the compound's hydrogen bonding capabilities.
Time-Dependent DFT calculations predict the compound's optical absorption properties [4]. The primary electronic transitions occur between π orbitals of the naphthalene system, resulting in characteristic UV absorption bands. The calculated absorption wavelengths correlate well with experimental UV-visible spectra, validating the computational approach.
Various DFT functionals and basis sets have been employed to ensure computational accuracy [8] [9]. The B3LYP functional with 6-311G(d,p) basis set provides reliable results for geometry optimization and property calculations [5]. Advanced functionals like CAM-B3LYP and ωB97XD offer improved descriptions of charge-transfer states and long-range interactions [11].
| DFT Method | Application | HOMO-LUMO Gap (eV) |
|---|---|---|
| B3LYP/6-31G(d,p) | Geometry optimization | 4.0-5.5 |
| B3LYP/6-311G(d,p) | High-accuracy calculations | 4.2-5.8 |
| CAM-B3LYP/6-311G(d,p) | Excited states | 4.5-6.2 |
| ωB97XD/aug-cc-pVDZ | Charge transfer | 4.6-6.4 |